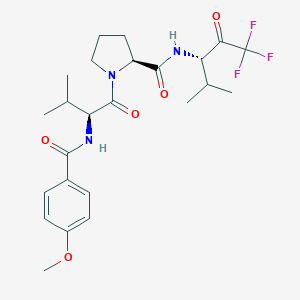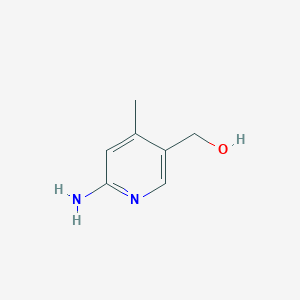
(6-Amino-4-methylpyridin-3-yl)methanol
Descripción general
Descripción
(6-Amino-4-methylpyridin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of (6-Amino-4-methylpyridin-3-yl)methanol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
(6-Amino-4-methylpyridin-3-yl)methanol has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties that help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6-Amino-4-methylpyridin-3-yl)methanol in lab experiments include its high purity and its ability to inhibit the growth of cancer cells. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (6-Amino-4-methylpyridin-3-yl)methanol. These include studying its potential applications in the development of new drugs for the treatment of various diseases, including cancer. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity at high concentrations. Finally, research is needed to develop new synthesis methods that can improve the solubility and purity of (6-Amino-4-methylpyridin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(6-Amino-4-methylpyridin-3-yl)methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the growth of cancer cells has been of particular interest to researchers. Additionally, it has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
179555-15-8 |
|---|---|
Nombre del producto |
(6-Amino-4-methylpyridin-3-yl)methanol |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(6-amino-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
Clave InChI |
PTMCCVMDENZESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1CO)N |
SMILES canónico |
CC1=CC(=NC=C1CO)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
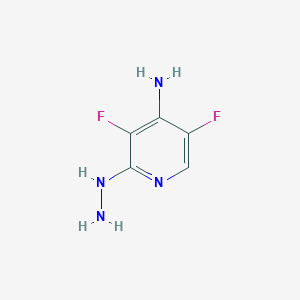
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)

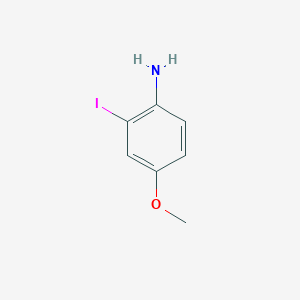
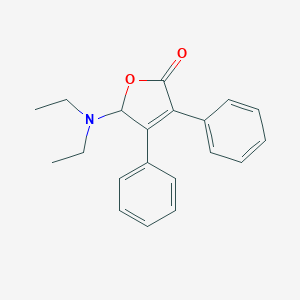
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

